6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride

Histamine receptor pharmacology Negative control compound Imidazolealkylamine SAR

6-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride (CAS 92223-95-5; synonymous with 6-methylspinaceamine dihydrochloride and 5-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride) is a bicyclic heterocycle comprising a fused imidazole–tetrahydropyridine ring system bearing a single methyl substituent at the 6-position of the saturated ring. The compound was first identified as a naturally occurring imidazolealkylamine—6-methylspinaceamine—in skin extracts of the amphibian Leptodactylus pentadactylus labyrinthicus, alongside its des-methyl analog spinaceamine.

Molecular Formula C7H13Cl2N3
Molecular Weight 210.10 g/mol
Cat. No. B13625910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride
Molecular FormulaC7H13Cl2N3
Molecular Weight210.10 g/mol
Structural Identifiers
SMILESCC1CC2=C(CN1)NC=N2.Cl.Cl
InChIInChI=1S/C7H11N3.2ClH/c1-5-2-6-7(3-8-5)10-4-9-6;;/h4-5,8H,2-3H2,1H3,(H,9,10);2*1H
InChIKeyOXGGCEWWWRWYMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Dihydrochloride: Structural Identity, Natural Occurrence, and Procurement-Relevant Baseline


6-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride (CAS 92223-95-5; synonymous with 6-methylspinaceamine dihydrochloride and 5-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride) is a bicyclic heterocycle comprising a fused imidazole–tetrahydropyridine ring system bearing a single methyl substituent at the 6-position of the saturated ring [1]. The compound was first identified as a naturally occurring imidazolealkylamine—6-methylspinaceamine—in skin extracts of the amphibian Leptodactylus pentadactylus labyrinthicus, alongside its des-methyl analog spinaceamine [2]. The dihydrochloride salt form (molecular formula C₇H₁₃Cl₂N₃; MW 210.10 g/mol) is the commercially supplied research-grade material, selected for its enhanced aqueous solubility and handling characteristics relative to the free base .

Why In-Class Imidazo[4,5-c]pyridine Scaffolds Cannot Be Interchanged with 6-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Dihydrochloride


The imidazo[4,5-c]pyridine scaffold family exhibits extreme functional divergence depending on ring substitution pattern, degree of unsaturation, and salt form. At the 6-position, replacement of the methyl group with a carboxylic acid (spinacine) confers metal-chelating capacity and histidine-like behavior; replacement with hydrogen (spinaceamine) removes the chiral center but retains pharmacological silence; addition of 2-aryl or 4-hetaryl substituents on the core transforms the scaffold from a silent bicycle into potent kinase inhibitors, TNFα modulators, or histamine receptor ligands [1] [2]. Even the choice between free base and dihydrochloride salt alters aqueous solubility by over an order of magnitude [3]. These steep structure–activity cliffs mean that a procurement specification of “imidazo[4,5-c]pyridine derivative” without exact regiochemical and salt-form definition carries a high probability of obtaining a compound with fundamentally different biological and physicochemical behavior than the target 6-methyl dihydrochloride.

Quantitative Differentiation Evidence for 6-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Dihydrochloride Versus Closest Analogs


Pharmacological Silence Versus Histamine and Its N-Methyl Derivatives: A Direct Head-to-Head Functional Comparison Across Multiple Isolated Tissue and In Vivo Assays

In a comprehensive pharmacological examination spanning isolated guinea-pig ileum, rat blood pressure, and gastric secretion models, 6-methylspinaceamine (the free base of the target compound) was found to be virtually inactive, in sharp contrast to histamine and its N-methyl derivatives [1]. Histamine served as the full-efficacy reference agonist. Monomethylhistamine closely resembled histamine in potency and efficacy. Dimethylhistamine was 2- to 20-fold less active than histamine and exhibited weak nicotinic effects. Trimethylhistamine retained approximately 1% of histamine's activity while showing potent nicotinic activity. Spinaceamine and 6-methylspinaceamine were described as virtually inactive across all preparations examined [1]. In a dedicated gastric secretion study in anaesthetized rats, spinaceamine was absolutely inactive both as a stimulant and as an inhibitor of acid output, whereas monomethylhistamine was approximately as active as histamine and dimethylhistamine was decisively less active [2].

Histamine receptor pharmacology Negative control compound Imidazolealkylamine SAR Gastric secretion assay

Absence of Divalent Metal Complexation Versus Spinacine (6-Carboxylic Acid Analog): Potentiometric Determination of Protonation Constants and Metal-Binding Behavior

Potentiometric titration studies at 25 °C and μ = 0.1 M KCl established that spinaceamine (the direct des-methyl parent of the target compound) possesses two protonation constants—logK₁ = 8.904(1) and logK₂ = 4.895(2)—and, critically, does not form complexes in aqueous solution with divalent cations Ni²⁺ or Cu²⁺ [1]. In contrast, spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid), differing only by substitution of a carboxylic acid at the same ring position occupied by the methyl group in the target compound, exhibited logK₁ = 8.663(4), logK₂ = 4.936(6), logK₃ = 1.649(9) and formed multiple stable complexes: HNiL²⁺, NiL⁺, NiL₂ with nickel and HCuL²⁺, H₂CuL₂²⁺, HCuL₂⁺ with copper, proposed as glycine-type (N,O)-chelates [1]. The 6-methyl substitution of the target compound eliminates the carboxylic acid functionality, thereby abolishing the metal-chelating capacity that characterizes spinacine and renders that analog unsuitable for applications requiring metal-inert scaffolds.

Metal chelation Potentiometric titration Imidazo[4,5-c]pyridine physicochemical profiling Spinacine comparison

Aqueous Solubility Enhancement of the Dihydrochloride Salt Form Versus Free Base: Experimental and Computed Solubility Data

The dihydrochloride salt form of the target compound (CAS 92223-95-5) demonstrates experimentally measured aqueous solubility of 18 mg/mL at pH 7, enabling direct dissolution in aqueous buffers for in vitro assays without organic co-solvents [1]. Computed solubility predictions using multiple independent methods (ESOL, Ali, SILICOS-IT) yield LogS values ranging from –2.46 to –1.76, corresponding to predicted solubilities of 0.73–3.66 mg/mL, and consensus classification as 'Soluble' to 'Very Soluble' . In contrast, the free base form (CAS 10517-40-5; MW 137.18) is reported as insoluble in water and requires organic solvent dissolution . For comparison, a closely related analog—1H-imidazo[4,5-c]pyridine, 2-methyl-, dihydrochloride—exhibits solubility of 23 mg/mL in H₂O, confirming that dihydrochloride salt formation consistently delivers >20-fold solubility improvement across this scaffold class .

Salt-form selection Aqueous solubility Formulation compatibility In vitro assay preparation

Computed Physicochemical and ADME Profile: Low Lipophilicity and Favorable Drug-Likeness Differentiate the 6-Methyl Scaffold from Polycyclic Drug-Like Imidazo[4,5-c]pyridine Derivatives

Computed physicochemical profiling of the dihydrochloride salt (free base parameters) using consensus SwissADME methodology yields a consensus LogP of 0.98, topological polar surface area (TPSA) of 31.92 Ų, zero rotatable bonds, and a molecular weight of 137.18 g/mol for the free base . These values place the compound well within all Lipinski, Ghose, Veber, Egan, and Muegge drug-likeness filters (zero violations for each rule set) . The compound is predicted to exhibit high gastrointestinal absorption and blood–brain barrier (BBB) permeation, with no predicted inhibition of CYP1A2, CYP2C19, CYP2C9, or CYP2D6 isoforms . In contrast, most biologically active imidazo[4,5-c]pyridine derivatives—such as those developed as Aurora kinase A inhibitors, TNFα modulators, or HCV NS5B inhibitors—bear 2-aryl, 4-hetaryl, or 6-carboxylate substituents that increase molecular weight to >300 g/mol, elevate LogP to >2.5, and introduce rotatable bonds that reduce ligand efficiency [1] [2]. The 6-methyl scaffold's minimal substitution pattern thus delivers a maximally efficient, fragment-like starting point for structure-based drug design and fragment-based lead discovery campaigns.

LogP Drug-likeness ADME prediction BBB permeability Scaffold selection

Evidence-Backed Research and Industrial Application Scenarios for 6-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Dihydrochloride


Negative Control Compound for Histamine H1, H2, and H3 Receptor Functional Assays

The compound's established pharmacological silence across isolated tissue (guinea-pig ileum), cardiovascular (rat blood pressure), and gastric secretion (anaesthetized rat) assays [1] [2] makes it an experimentally validated negative control for histamine receptor pharmacology studies. Unlike monomethylhistamine or dimethylhistamine, which retain residual agonist activity (equiactive and 2–20× less active versus histamine, respectively), 6-methylspinaceamine produces no detectable functional response, enabling clean discrimination of specific histamine receptor-mediated effects from assay background. The dihydrochloride salt's aqueous solubility (18 mg/mL at pH 7) facilitates direct buffer preparation without vehicle artifacts .

Fragment-Based Drug Discovery (FBDD) Starting Scaffold for Kinase, TNFα, or GPCR Lead Generation

With a molecular weight of only 137.18 g/mol (free base), zero rotatable bonds, consensus LogP of 0.98, and full compliance with all drug-likeness filters , the 6-methyl imidazo[4,5-c]pyridine scaffold represents an ideal fragment-sized starting point for FBDD campaigns. Elaboration at the 2-, 4-, or N-positions of the core has already been demonstrated to yield potent Aurora kinase A inhibitors, TNFα modulators, angiotensin II AT2 receptor ligands, and HCV NS5B inhibitors [3] [4]. The scaffold's lack of intrinsic metal-chelating capacity, in contrast to spinacine [5], further reduces the risk of metalloenzyme-related off-target effects during fragment optimization.

Histamine Methyltransferase (HMT) Substrate Specificity Studies and Methylation Pathway Research

Spinaceamine has been identified as a substrate for gastric histamine methyltransferase (HMT; EC 2.1.1.8), undergoing Nτ-methylation with a yield of extractable ¹⁴C-labeled product never greater than 21% of that observed for histamine at an optimum substrate concentration of ~1 mM [6]. This partial substrate behavior, combined with the compound's complete pharmacological silence at histamine receptors, makes the target scaffold a useful probe for dissecting the substrate specificity determinants of HMT and related imidazole N-methyltransferases without the confounding variable of concomitant receptor activation that plagues histamine-based probes.

Analytical Reference Standard for Natural Product Identification in Amphibian Skin Chemotaxonomy

6-Methylspinaceamine was originally discovered as a naturally occurring imidazolealkylamine in the skin of Leptodactylus pentadactylus labyrinthicus and has subsequently been identified across multiple Leptodactylus species [1] [7]. The dihydrochloride salt, available at ≥97% purity with NMR and HPLC characterization , can serve as a certified reference standard for LC-MS/MS or HPLC-UV identification and quantification of 6-methylspinaceamine in amphibian skin extracts, supporting chemotaxonomic studies and natural product discovery programs investigating biogenic imidazolealkylamines.

Quote Request

Request a Quote for 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.